Cas no 1338218-84-0 (3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine)
![3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine structure](https://ja.kuujia.com/scimg/cas/1338218-84-0x500.png)
3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine 化学的及び物理的性質
名前と識別子
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- 3-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine
- 3-Phenyl-7-trifluoromethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-ylamine
- 3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine
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- インチ: 1S/C11H7F3N6/c12-11(13,14)9-16-10-18-17-7(8(15)20(10)19-9)6-4-2-1-3-5-6/h1-5H,15H2
- InChIKey: MMHMVTXLJGYACP-UHFFFAOYSA-N
- ほほえんだ: FC(C1N=C2N=NC(C3C=CC=CC=3)=C(N)N2N=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 346
- トポロジー分子極性表面積: 82
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM494377-1g |
3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine |
1338218-84-0 | 97% | 1g |
$480 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610538-1g |
3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine |
1338218-84-0 | 97% | 1g |
¥3367.0 | 2024-04-18 |
3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amineに関する追加情報
3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine: A Comprehensive Overview
The compound with CAS No. 1338218-84-0, known as 3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine, has garnered significant attention in the scientific community due to its unique structural properties and potential applications in various fields. This compound is a derivative of a triazolo-triazine system, which is a class of heterocyclic compounds with extensive applications in drug discovery and materials science. The presence of a phenyl group and a trifluoromethyl group introduces intriguing electronic and steric effects that make this compound particularly interesting for researchers.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. The triazolo-triazine core of this compound is known for its ability to act as a scaffold for bioactive molecules. The phenyl group at the 3-position contributes to aromaticity and potential π-interactions, while the trifluoromethyl group at the 7-position introduces electron-withdrawing effects. These features collectively enhance the compound's stability and reactivity, making it a promising candidate for further exploration in drug design.
One of the most notable aspects of 3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine is its role in the development of novel pharmaceutical agents. Researchers have demonstrated that this compound exhibits potent biological activity against various disease targets. For instance, studies have shown that it can inhibit key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier makes it particularly valuable for central nervous system-related therapies.
In addition to its pharmacological applications, this compound has also been explored for its potential in agrochemicals. The trifluoromethyl group imparts lipophilicity and resistance to metabolic degradation in plants. This makes it an attractive candidate for developing new pesticides and herbicides with improved efficacy and reduced environmental impact.
The synthesis of 3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity levels. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process.
From a structural perspective, the compound's triazolo-triazine core provides a rigid framework that facilitates specific molecular interactions. Computational studies using molecular docking have revealed that this compound can bind effectively to target proteins through hydrogen bonding and hydrophobic interactions. These findings underscore its potential as a lead molecule for drug development.
Furthermore, recent advancements in green chemistry have led to the exploration of eco-friendly methods for synthesizing this compound. Researchers are investigating the use of biodegradable catalysts and solvent systems to reduce the environmental footprint of its production process.
In conclusion,3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5
1338218-84-0 (3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine) 関連製品
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